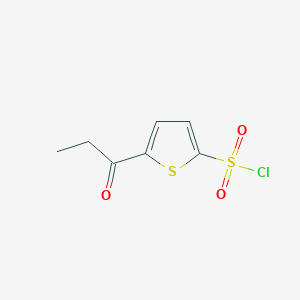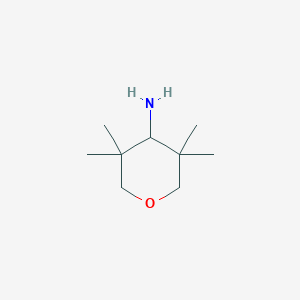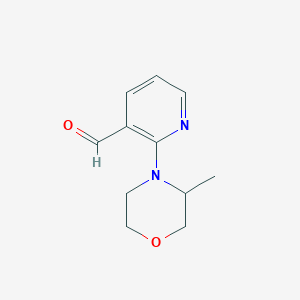![molecular formula C9H12N2O B13160865 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the second position of the pyridine ring and a carbaldehyde group at the third position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-methylpyridine with ethyl formate under basic conditions to form the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to ensure complete conversion.
Another approach involves the use of a palladium-catalyzed coupling reaction between 2-bromo-3-formylpyridine and ethyl(methyl)amine. This method requires the use of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can lead to higher yields and improved product purity. Additionally, the use of continuous flow reactors can reduce the production of hazardous waste and improve the overall safety of the manufacturing process.
化学反应分析
Types of Reactions
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine or pyridine.
Major Products Formed
Oxidation: 2-[Ethyl(methyl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Ethyl(methyl)amino]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is largely dependent on its chemical structure and the specific application. In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, forming covalent bonds that can alter their function. This interaction can lead to the inhibition of enzyme activity or the modification of protein structure, which can have downstream effects on cellular processes.
In medicinal chemistry, the compound’s derivatives can target specific molecular pathways involved in disease progression. For example, derivatives with anticancer properties may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
相似化合物的比较
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde can be compared with other pyridine derivatives that have similar structures and applications. Some of these compounds include:
2-Amino-3-methylpyridine: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
3-Formylpyridine: This compound contains a formyl group at the third position of the pyridine ring and can undergo similar oxidation and reduction reactions.
2-[Methyl(ethyl)amino]pyridine: This compound is structurally similar but lacks the aldehyde group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-[ethyl(methyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-3-11(2)9-8(7-12)5-4-6-10-9/h4-7H,3H2,1-2H3 |
InChI 键 |
ZVMMMTSGCVACIJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=C(C=CC=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13160787.png)

![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)





![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)



